
5-ethyl-3-phenyl-1-benzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-3-phenyl-1-benzofuran-2(3H)-one, also known as 5-Ethyl-3-phenyl-2-benzofuran-1-one or Ethylphenidate, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of methylphenidate and has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one is similar to that of methylphenidate. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the concentration of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and an increase in alertness, focus, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one are similar to those of methylphenidate. It increases the release of dopamine and norepinephrine in the brain, leading to an increase in heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, leading to an increase in energy levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one in lab experiments is its structural similarity to methylphenidate. This allows for the investigation of the structure-activity relationship of psychoactive substances. However, one limitation is its psychoactive properties, which may affect the results of experiments.
Orientations Futures
There are several future directions for the research on 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one. One direction is the investigation of its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological disorders. Another direction is the investigation of its potential as a cognitive enhancer and its effects on memory and learning. Additionally, further research is needed to investigate its long-term effects on the brain and its potential for abuse and addiction.
Conclusion:
In conclusion, 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one is a synthetic compound that has been widely used in scientific research. Its unique properties make it a valuable tool for investigating the structure-activity relationship of psychoactive substances. However, its psychoactive properties also pose limitations for its use in lab experiments. Further research is needed to fully understand its potential as a treatment for neurological disorders and as a cognitive enhancer.
Méthodes De Synthèse
The synthesis of 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one involves the reaction of ethylphenyl ketone with ethyl chloroformate in the presence of a base. This reaction leads to the formation of ethyl 2-phenyl-2-oxoethyl carbamate, which is then reacted with phenyl magnesium bromide to form the final product.
Applications De Recherche Scientifique
5-ethyl-3-phenyl-1-benzofuran-2(3H)-one has been extensively used in scientific research as a model compound to study the structure-activity relationship of psychoactive substances. It has been used to investigate the mechanism of action of methylphenidate and its derivatives, as well as to study the pharmacokinetics and pharmacodynamics of these compounds.
Propriétés
IUPAC Name |
5-ethyl-3-phenyl-3H-1-benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-11-8-9-14-13(10-11)15(16(17)18-14)12-6-4-3-5-7-12/h3-10,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGGBUNCZYKQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


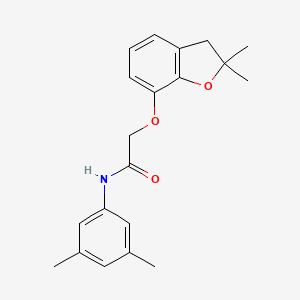
![[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2600847.png)
![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)
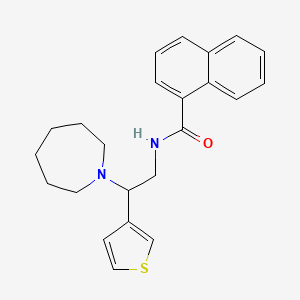
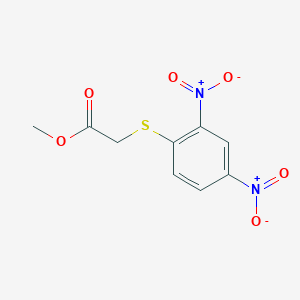
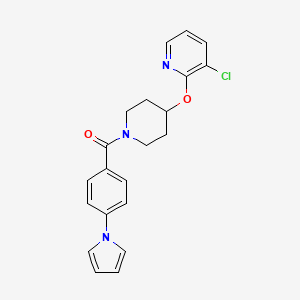


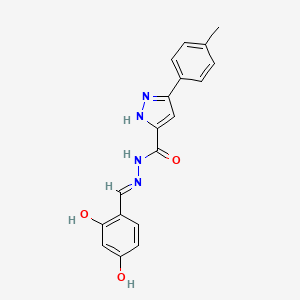
![Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2600860.png)

![(2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2600863.png)
![2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2600864.png)